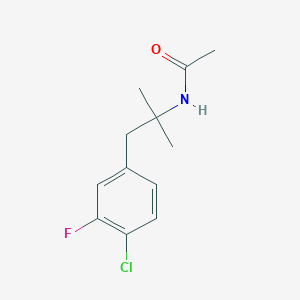

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide

Vue d'ensemble

Description

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to an acetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and 2-methylpropan-2-ol.

Formation of Intermediate: The aniline derivative undergoes a Friedel-Crafts alkylation with 2-methylpropan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-ol.

Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow reactors for the alkylation step and automated systems for the acetylation process to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mécanisme D'action

The mechanism by which N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide exerts its effects depends on its application:

Pharmacological Action: It may interact with specific receptors or enzymes, altering their activity. The chloro and fluoro groups can enhance binding affinity and selectivity.

Biochemical Pathways: It can modulate pathways involving neurotransmitters or other signaling molecules, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Chloro-3-fluorophenyl)acetamide: Lacks the 2-methylpropan-2-yl group, which may affect its pharmacokinetic properties.

N-(4-Chloro-3-fluorophenyl)-2-methylpropanamide: Similar structure but different functional groups, leading to varied reactivity and applications.

Uniqueness

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its stability and reactivity, making it a valuable compound for diverse applications.

Activité Biologique

N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide, also known by its chemical identifier CAS 1542259-91-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H15ClFNO

- Molecular Weight : 245.7 g/mol

- Structure : The compound features a chloro and fluorine substitution on a phenyl ring, which may influence its biological interactions.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that are crucial for cell growth and survival.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against specific bacterial strains, potentially making it useful in treating infections.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antibiotic agent. -

Cytotoxic Effects on Cancer Cells :

In vitro experiments demonstrated that the compound induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent. -

Receptor Interaction Studies :

Research involving receptor binding assays showed that the compound modulates activity at certain G-protein coupled receptors (GPCRs), which are critical in many physiological processes.

Propriétés

IUPAC Name |

N-[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO/c1-8(16)15-12(2,3)7-9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTFZSPFRXTAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)CC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.